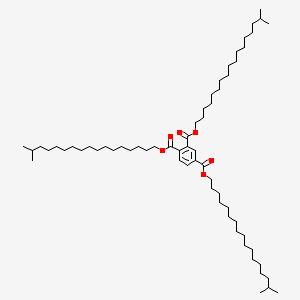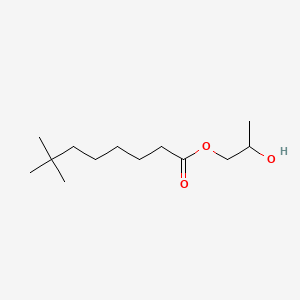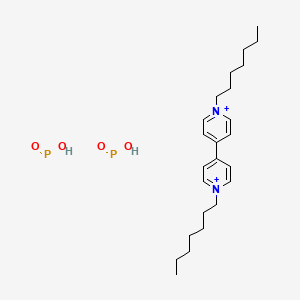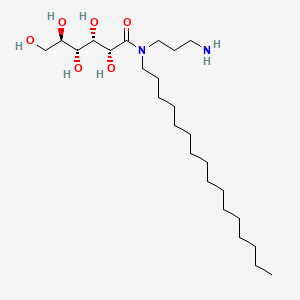
N-(3-Aminopropyl)-N-hexadecyl-D-gluconamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Aminopropyl)-N-hexadecyl-D-gluconamide is a chemical compound that belongs to the class of amides. It is characterized by the presence of an aminopropyl group and a hexadecyl chain attached to a D-gluconamide backbone. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminopropyl)-N-hexadecyl-D-gluconamide typically involves the reaction of D-gluconic acid with hexadecylamine and 3-aminopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
- D-gluconic acid is first converted to its lactone form.
- The lactone is then reacted with hexadecylamine to form the intermediate hexadecyl-D-gluconamide.
- Finally, the intermediate is reacted with 3-aminopropylamine to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch reactions. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-Aminopropyl)-N-hexadecyl-D-gluconamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The aminopropyl and hexadecyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Applications De Recherche Scientifique
N-(3-Aminopropyl)-N-hexadecyl-D-gluconamide has a wide range of scientific research applications, including:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is used in the study of cell membranes and as a component in the formulation of biological assays.
Industry: The compound is used in the production of detergents, emulsifiers, and other industrial products.
Mécanisme D'action
The mechanism of action of N-(3-Aminopropyl)-N-hexadecyl-D-gluconamide involves its interaction with cell membranes and other molecular targets. The aminopropyl and hexadecyl groups allow the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in various applications, including drug delivery and membrane studies.
Comparaison Avec Des Composés Similaires
N-(3-Aminopropyl)-N-dodecyl-D-gluconamide: Similar structure but with a shorter alkyl chain.
N-(3-Aminopropyl)-N-octadecyl-D-gluconamide: Similar structure but with a longer alkyl chain.
N-(3-Aminopropyl)-N-tetradecyl-D-gluconamide: Similar structure but with a different alkyl chain length.
Uniqueness: N-(3-Aminopropyl)-N-hexadecyl-D-gluconamide is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant and in applications requiring membrane integration.
Propriétés
Numéro CAS |
93840-50-7 |
|---|---|
Formule moléculaire |
C25H52N2O6 |
Poids moléculaire |
476.7 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-N-(3-aminopropyl)-N-hexadecyl-2,3,4,5,6-pentahydroxyhexanamide |
InChI |
InChI=1S/C25H52N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-27(19-16-17-26)25(33)24(32)23(31)22(30)21(29)20-28/h21-24,28-32H,2-20,26H2,1H3/t21-,22-,23+,24-/m1/s1 |
Clé InChI |
DQRMTKNPGLJJBZ-JLLPCOHGSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCN(CCCN)C(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCN(CCCN)C(=O)C(C(C(C(CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


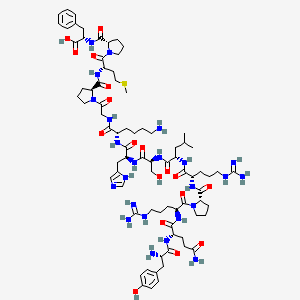
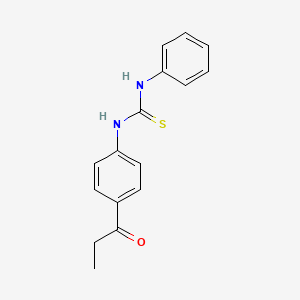
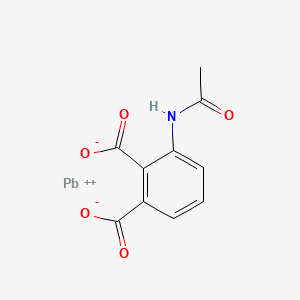
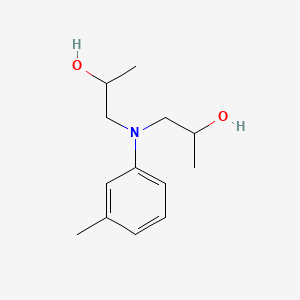


![5H-Benzo[f]pyrido[4,3-b]indole](/img/structure/B12653608.png)

